阿库明

描述

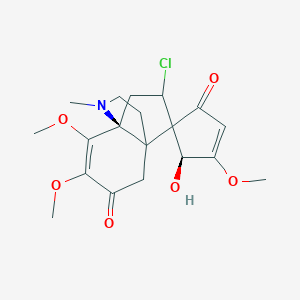

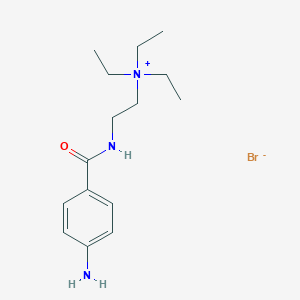

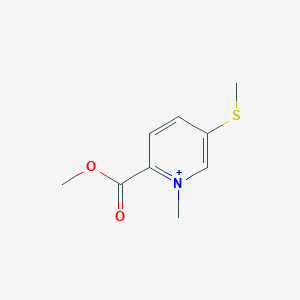

Acutumine is an alkaloid isolated from the roots of the Chinese moonseed Sinomenium acutum . It is a tetracyclic chloroalkaloid that exhibits selective cytotoxicity to cultured human T cells and memory-enhancing properties in the Wistar rat model .

Synthesis Analysis

The synthesis of Acutumine presents a significant synthetic challenge due to its complex structure with four rings and three adjacent fully-substituted stereogenic centers . The Herzon Synthesis of (-)-Acutumine by Seth B. Herzon of Yale University is one of the known methods . This method involves several steps including the intramolecular Sakurai cyclization, conjugate silyation, and selective hydrogenation . Another synthesis method was developed by Steven L. Castle of Brigham Young University .Molecular Structure Analysis

Acutumine has a complex molecular structure with five contiguous stereocenters, two quaternary carbon centers, and chlorine bound to the congested carbon skeleton . The molecular formula of Acutumine is C19H24ClNO6 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Acutumine are complex and require extensive experimentation . Key reactions include the intramolecular Sakurai cyclization, the stannylation of the alkyne with high regio- and stereoselectivity, and the exposure of the allylic silane to tetrabutylammonium fluoride .Physical And Chemical Properties Analysis

Acutumine is a powder with a molecular weight of 397.8 . Its CAS Number is 17088-50-5 .科学研究应用

1. 细胞毒性和选择性 T 细胞生长抑制

- 阿库明表现出细胞毒性,并能选择性地抑制 T 细胞生长。这一方面已在其癌症治疗或免疫学研究中的潜在应用中得到研究 (俞等人,2002 年)。

2. 合成和结构研究

- 已经对阿库明核心结构的合成进行了研究,这对于了解其生物活性和药用潜力至关重要 (Reeder 等人,2005 年)。

- (-)-阿库明的首次全合成已被描述,突出了合成化学中的关键反应和进展 (Li 等人,2009 年)。

3. 药理性质

- 对哈苏巴南和阿库明生物碱(包括 (-)-阿库明)的广泛研究探索了它们的发生、合成、生物合成和药理学。这些研究提供了对其潜在药用应用的见解 (King 和 Herzon,2014 年)。

4. X 射线分析和分子结构

- 已经对阿库明及其乙酸酯进行了 X 射线分析以确定其分子结构,为进一步的化学和药理研究提供了基础知识 (Nishikawa 等人,1968 年)。

5. 传统医学中的质量和安全控制

- 在中药背景下,阿库明已被确定为关键成分。研究集中于同时测定多种生物碱,包括阿库明,以提高传统药用产品的质量和安全控制 (Huang 等人,2020 年)。

6. 抗骨肉瘤特性

- 阿库明已被评估其治疗骨肉瘤的潜力。研究表明,它可以抑制人骨肉瘤细胞的增殖,表明其作为一种新型治疗剂的潜力 (Wang 等人,2020 年)。

7. 生物合成关系

- 研究探索了阿库明和脱氯阿库明之间的生物合成关系,有助于更好地了解它们的天然产生和在实验室环境中合成的潜力 (Babiker 等人,1999 年)。

作用机制

未来方向

The biosynthesis of Acutumine in Menispermaceae plants is a subject of ongoing research . Understanding how these plants perform chemically challenging halogenation chemistry could open avenues for expanding plant chemodiversity through halogenation and azidation biochemistry . This could potentially lead to the development of novel halogenated compounds for drug discovery .

属性

IUPAC Name |

(1S,4'S,6S,10R,11S)-11-chloro-4'-hydroxy-3',4,5-trimethoxy-7-methylspiro[7-azatricyclo[4.3.3.01,6]dodec-4-ene-10,5'-cyclopent-2-ene]-1',3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24ClNO6/c1-21-6-5-17-8-10(22)14(26-3)16(27-4)18(17,21)9-12(20)19(17)13(23)7-11(25-2)15(19)24/h7,12,15,24H,5-6,8-9H2,1-4H3/t12-,15+,17+,18+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXRARBVZZKCGJ-FMAJMWNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C1(CC(C24C(C(=CC4=O)OC)O)Cl)C(=C(C(=O)C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]23[C@@]1(C[C@@H]([C@@]24[C@@H](C(=CC4=O)OC)O)Cl)C(=C(C(=O)C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17088-50-5 | |

| Record name | (-)-Acutumine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17088-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[(4-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B231620.png)

![Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate](/img/structure/B231642.png)

![Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate](/img/structure/B231648.png)

![2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B231657.png)